![molecular formula C17H19BF2N2O4 B13664858 2-(4-(Difluoromethoxy)phenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine](/img/structure/B13664858.png)
2-(4-(Difluoromethoxy)phenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
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Overview
Description
2-(4-(Difluoromethoxy)phenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a difluoromethoxy group, a phenoxy group, and a dioxaborolan-2-yl group attached to a pyrimidine ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-(4-(Difluoromethoxy)phenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves several steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the pyrimidine ring, followed by the introduction of the difluoromethoxy and phenoxy groups. The final step involves the incorporation of the dioxaborolan-2-yl group. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve scaling up these reactions using optimized conditions to ensure consistency and purity of the final product .
Chemical Reactions Analysis
2-(4-(Difluoromethoxy)phenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Coupling Reactions: It can participate in coupling reactions, particularly in the formation of carbon-carbon bonds, which are essential in organic synthesis.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution and coupling reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-(Difluoromethoxy)phenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Mechanism of Action
The mechanism of action of 2-(4-(Difluoromethoxy)phenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used. Detailed studies are required to fully elucidate the molecular pathways involved .
Comparison with Similar Compounds
When compared to similar compounds, 2-(4-(Difluoromethoxy)phenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine stands out due to its unique combination of functional groups. Similar compounds may include:
- 2-(4-Methoxyphenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- 2-(4-Chlorophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- 2-(4-Fluorophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and applications. The presence of the difluoromethoxy group in this compound imparts unique reactivity and potential biological activity .
Properties
Molecular Formula |
C17H19BF2N2O4 |
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Molecular Weight |
364.2 g/mol |
IUPAC Name |
2-[4-(difluoromethoxy)phenoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C17H19BF2N2O4/c1-16(2)17(3,4)26-18(25-16)11-9-21-15(22-10-11)24-13-7-5-12(6-8-13)23-14(19)20/h5-10,14H,1-4H3 |
InChI Key |
TXECXGYFRAJGCE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
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